

Ticagrelor-O-Glucuronide: Structural Profil

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Compound of Interest

Compound Name: Ticagrelor CH₂O-β-D-Glucuronide

Cat. No.: B1153138

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Executive Summary

Ticagrelor is a reversibly binding, direct-acting P2Y₁₂ receptor inhibitor widely utilized in the management of acute coronary syndromes. While its primary mechanism of action is discussed, glucuronidated conjugate: ticagrelor-O-glucuronide. Understanding the formation, enzymatic kinetics, and drug-drug interaction (DDI) potential by detailing its structural properties, UDP-glucuronosyltransferase (UGT) driven metabolic pathways, and validated experimental workflows for its robust

Chemical and Structural Profiling

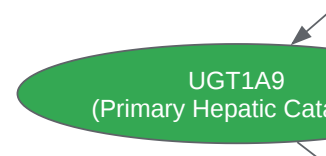
Ticagrelor-O-glucuronide (Molecular Formula: C₂₉H₃₆F₂N₆O₁₀S; Molecular Weight: 698.71 g/mol) is formed via the conjugation of glucuronic acid to t

Causality in Structural Shift: The addition of the highly polar glucuronic acid moiety significantly increases the hydrophilicity of the molecule compared to the bulky nature of the glucuronide conjugate sterically hinders its binding to the P2Y₁₂ receptor. Consequently, this specific structural shift renders the m

Metabolic Pathways and Enzymatic Kinetics

The biotransformation of ticagrelor into ticagrelor-O-glucuronide is primarily catalyzed by the UGT enzyme family. In vitro studies utilizing human liver

Enzymatic Contribution: Recombinant human UGT screening demonstrates that UGT1A9 is the predominant catalyst in the hepatic environment, showing a significant contribution from UGT1A8[3].

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UGT-mediated Phase II metabolic pathway of ticagrelor to ticagrelor-O-glucuronide.

Quantitative Kinetic Data The kinetic parameters highlight a higher intrinsic clearance in the liver compared to the intestine, driven by the localization

Table 1: Enzyme Kinetics of Ticagrelor Glucuronidation[2][4]

Microsomal System	Apparent Km (μM)	Vmax ($\mu\text{mol}/\text{min}/\text{mg}$)
Human Liver (HLM)	5.65	8.03
Human Intestine (HIM)	2.52	0.90

Pharmacokinetic and Drug-Drug Interaction (DDI) Potential

While ticagrelor-O-glucuronide is a detoxification product, it retains the ability to interact with Cytochrome P450 (CYP) enzymes, presenting a potential

Table 2: CYP450 Inhibition Profile of Ticagrelor-O-Glucuronide[3]

CYP Isoform	Inhibitory Effect
CYP2C19	Weak Inhibition
CYP2C9	Weak Inhibition
CYP2B6	Weak Inhibition
CYP2C8, 2D6, 3A4	Limited to None

Clinical Relevance: The IC₅₀ values for CYP2C19 and CYP2C9 are relatively high (18.8 μM and 20.0 μM). Given standard dosing regimens of ticagrelor in patients with severe renal impairment where glucuronide clearance is compromised, these interactions warrant careful consideration during co-administration.

Experimental Workflows: LC-MS/MS Quantification and Kinetic Assays

To ensure high-fidelity pharmacokinetic data, the following self-validating protocol is recommended for the in vitro generation, isolation, and quantification of ticagrelor-O-glucuronide.

Phase 1: Microsomal Incubation Setup

- Preparation: Thaw HLM or HIM on ice. Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, and alamethicin (25 $\mu\text{g}/\text{mg}$ protein).
 - Causality: Alamethicin is a pore-forming peptide. Its inclusion is critical to permeabilize the microsomal membranes, allowing the water-soluble substrate to access the UGT enzymes.
- Pre-incubation: Add ticagrelor (substrate) at varying concentrations (e.g., 0.5 to 100 μM) and microsomal protein (0.5 mg/mL). Incubate the mixture at 37°C for 5 minutes.
 - Causality: Pre-incubation ensures thermal equilibrium and allows alamethicin to fully permeabilize the vesicles before the reaction begins, ensuring consistent enzyme activity.

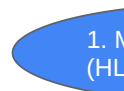
Phase 2: Reaction Initiation and Termination

- Initiation: Initiate the glucuronidation reaction by adding 5 mM UDP-glucuronic acid (UDPGA).
- Incubation: Maintain at 37°C for 30 minutes in a shaking water bath.
- Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope of ticagrelor-O-glucuronide).
 - Causality: Ice-cold acetonitrile serves a dual purpose: it instantly denatures the UGT enzymes to halt the reaction at a precise timepoint, and it precipitates the microsomal proteins for easier removal.

Phase 3: Sample Preparation and LC-MS/MS Analysis

- Centrifugation: Centrifuge the quenched samples at 14,000 $\times g$ for 10 minutes at 4°C.
- Supernatant Extraction: Transfer the clear supernatant to autosampler vials.

- LC-MS/MS Execution: Inject the supernatant into a validated LC-MS/MS system[4].
 - Chromatography: Use a C18 reverse-phase column. A gradient elution (water with 0.1% formic acid and acetonitrile) ensures the separation of th
 - Mass Spectrometry: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions fo



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Step-by-step experimental workflow for the in vitro quantification of ticagrelor-O-glucuronide.

Conclusion

Ticagrelor-O-glucuronide represents a critical node in the Phase II clearance of ticagrelor. Driven primarily by hepatic UGT1A9, its formation exhibits rigorous analytical tracking during drug development and DDI profiling. The standardized LC-MS/MS workflows outlined herein provide a robust, self-

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Sources

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